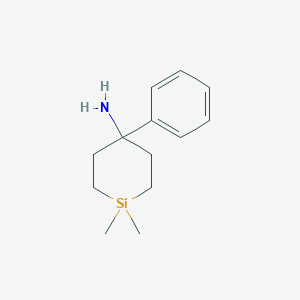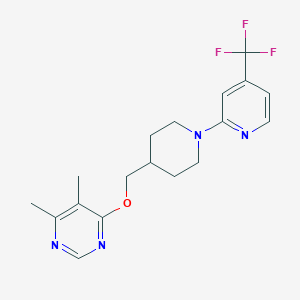![molecular formula C13H16ClNO2 B2378885 CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI) CAS No. 18605-65-7](/img/structure/B2378885.png)
CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl]-, methyl ester (9CI) is a chemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.72 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of a carbamic acid ester group and a chlorophenyl group, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl]-, methyl ester involves several steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with 3-buten-1-ol in the presence of a base to form the intermediate 1-[(4-chlorophenyl)methyl]-3-buten-1-ol. This intermediate is then reacted with methyl isocyanate to yield the final product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl]-, methyl ester undergoes various chemical reactions, including:
Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl]-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active metabolites that interact with enzymes and receptors in biological systems . These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Carbamic acid, [1-[(4-chlorophenyl)methyl]-3-butenyl]-, methyl ester can be compared with other similar compounds, such as:
Carbamic acid, (4-chlorophenyl)-, methyl ester: This compound has a similar structure but lacks the butenyl group, which may result in different chemical and biological properties.
Carbamic acid, [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]hydroxy-, methyl ester: This compound contains additional functional groups, which can influence its reactivity and applications.
Properties
IUPAC Name |
methyl N-[1-(4-chlorophenyl)pent-4-en-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-3-4-12(15-13(16)17-2)9-10-5-7-11(14)8-6-10/h3,5-8,12H,1,4,9H2,2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJHZDWWRMXWFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CC=C)CC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378802.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2378804.png)


![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/new.no-structure.jpg)

![2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2378811.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2378815.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)
![N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B2378817.png)




